molecular formula C23H21ClN2O2 B11581547 2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11581547
M. Wt: 392.9 g/mol
InChI Key: GNSMGDIKAAAKNW-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with chlorophenoxy and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C23H21ClN2O2/c1-17-6-10-19(11-7-17)27-15-14-26-22-5-3-2-4-21(22)25-23(26)16-28-20-12-8-18(24)9-13-20/h2-13H,14-16H2,1H3

InChI Key

GNSMGDIKAAAKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl

Origin of Product

United States

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